2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 477332-86-8) is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:
- A 4-methoxyphenyl substituent at position 3, introducing electron-donating effects via the methoxy group.
- A saturated 5,6,7,8-tetrahydrobenzo ring system, enhancing conformational flexibility .
This compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial and anticancer properties, attributed to their ability to interact with enzymes or nucleic acids .
Properties
Molecular Formula |
C24H21BrN2O2S2 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21BrN2O2S2/c1-29-18-11-9-17(10-12-18)27-23(28)21-19-7-2-3-8-20(19)31-22(21)26-24(27)30-14-15-5-4-6-16(25)13-15/h4-6,9-13H,2-3,7-8,14H2,1H3 |
InChI Key |
GZBPKBXXWGPXTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)Br)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its structural features suggest potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical structure, although specific medical applications have not been extensively studied.
Industry: It can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1 its potential biological activity could be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 2
(a) Bromophenoxy vs. Bromobenzylsulfanyl
- 2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: N/A): Replaces the sulfanyl group with an oxygen ether linkage (phenoxy). The 4-bromophenoxy group reduces steric hindrance compared to the benzylsulfanyl chain. Demonstrated structural relevance in antibiotic and drug scaffolds .
(b) Halogenated Benzylsulfanyl Derivatives
- 2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS: 500143-77-1): Substitutes the 3-bromo with a 4-bromo isomer, altering electronic distribution. The ethyl group at position 3 increases lipophilicity compared to the methoxyphenyl group .
- 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-...
(c) Oxoethylsulfanyl Derivatives
Substituent Variations at Position 3
(a) Aromatic vs. Aliphatic Groups
- 3-Benzyl-2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-... (CAS: N/A): Replaces the 4-methoxyphenyl with a benzyl group, reducing electron-donating effects.
(b) Methoxy vs. Halogenated Phenyl Groups
- 3-(4-Chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-... (CAS: 573940-83-7):
- Substitutes methoxy with chlorine , increasing electron-withdrawing effects and altering binding affinity .
Biological Activity
Potential Biological Activities
Thienopyrimidine derivatives have shown diverse biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Enzyme inhibition
Anticancer Activity
Compounds with similar structural features have demonstrated anticancer properties. For instance, a related compound, 3-(4-methoxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one, has shown anticancer activity.
Antimicrobial Effects
Another structurally similar compound, 3-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one, has exhibited antimicrobial properties.
Enzyme Inhibition
The presence of specific functional groups in this compound suggests potential enzyme inhibition activity. For example, 7-(3-Methoxyphenyl)sulfonyl-1,2,3,4-tetrahydro-benzofuro[2,3-c]pyridine, which shares some structural similarities, has shown enzyme inhibition properties.
Structure-Activity Relationship
The biological activity of 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is likely influenced by its key structural components:
- Bromobenzyl sulfanyl group
- Methoxyphenyl moiety
- Tetrahydrobenzothieno[2,3-d]pyrimidine core
These functional groups contribute to the compound's potential interactions with biological targets.
Comparative Analysis
Research Limitations and Future Directions
It is important to note that the specific biological activity of 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one has not been extensively studied based on the provided search results. Further research is needed to:
- Conduct in vitro and in vivo studies to determine its exact biological activities
- Investigate its mechanism of action
- Assess its potential as a lead compound for drug development
- Evaluate its toxicity and pharmacokinetic properties
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